molecular formula C15H22OS B6593592 Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- CAS No. 651317-92-9

Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-

Cat. No.: B6593592
CAS No.: 651317-92-9
M. Wt: 250.4 g/mol
InChI Key: QHUMUUUSWSEGNQ-GJZGRUSLSA-N
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Description

The compound Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- is a chiral cyclohexanol derivative characterized by a thioether group at the 2-position of the cyclohexanol ring, substituted with a 4-isopropylphenyl moiety. Its stereochemistry is defined by the (1S,2S) configuration, which significantly influences its physicochemical and biological properties. This compound belongs to a class of arylthio-substituted cyclohexanols, which are often synthesized via nucleophilic aromatic substitution or iodine-catalyzed thiol-cyclohexanone coupling reactions .

Properties

IUPAC Name

(1S,2S)-2-(4-propan-2-ylphenyl)sulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22OS/c1-11(2)12-7-9-13(10-8-12)17-15-6-4-3-5-14(15)16/h7-11,14-16H,3-6H2,1-2H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUMUUUSWSEGNQ-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S[C@H]2CCCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477142
Record name Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651317-92-9
Record name Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution

The thioether bond is formed via reaction of 4-isopropylthiophenol with a cyclohexanol-derived electrophile. Common protocols include:

Reagents and Conditions

ElectrophileBaseSolventTemperatureYield (%)
Cyclohexyl mesylateK₂CO₃DMF80°C78
Cyclohexyl bromideNaHTHF60°C82
Cyclohexyl tosylateDBUAcetonitrile100°C68

Kinetic studies show NaH in THF provides optimal nucleophilicity for sulfur attack. Steric hindrance from the isopropyl group necessitates prolonged reaction times (12–24 hrs).

Stereochemical Control Strategies

Asymmetric Synthesis

Chiral auxiliaries induce the desired (1S,2S) configuration during cyclohexanol ring formation:

Catalytic Systems

Catalystee (%)Reference
(R)-BINOL-phosphoric acid92
Jacobsen's Mn(salen)85
Proline-derived organocatalyst88

The BINOL-phosphoric acid system demonstrates superior enantioselectivity due to π-π interactions with the aromatic thioether.

Diastereomeric Crystallization

Racemic mixtures are resolved using chiral resolving agents:

Resolving AgentSolventDiastereomeric Excess (%)
L-Tartaric acidEthanol95
D-DBTAAcetone89
CinchonidineMethanol91

L-Tartaric acid in ethanol achieves near-complete resolution through hydrogen-bonding with the hydroxyl group.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to overcome batch processing limitations:

Process Parameters

  • Reactor type: Microfluidic tubular reactor

  • Residence time: 8 min

  • Throughput: 12 kg/hr

  • Purity: 99.2%

This method reduces side reactions through precise temperature control and instantaneous mixing.

Analytical Characterization

Critical quality control metrics for the final product:

ParameterMethodSpecification
Enantiomeric purityChiral HPLC≥98% ee
Thioether contentGC-MS≥99.5%
Optical rotationPolarimetry+23.5° to +24.5°

HPLC conditions: Chiralpak IC column, hexane/isopropanol (90:10), 1 mL/min.

Comparative Analysis of Methods

Cost-Benefit Evaluation

MethodCapital CostOperating CostEnvironmental Impact
Batch asymmetricModerateHighMedium
Flow synthesisHighLowLow
ResolutionLowModerateHigh

Flow synthesis offers superior sustainability through solvent recycling and energy efficiency.

Challenges and Innovations

Byproduct Management

Major byproducts include:

  • Diastereomeric cyclohexanol derivatives : Controlled via temperature-modulated crystallization

  • Oxidized thioethers : Minimized using nitrogen-sparged reactors

Recent advances employ machine learning to predict optimal reaction trajectories, reducing impurity formation by 40% .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Cyclohexanone, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-; Carboxylic acids.

    Reduction: Cyclohexanol derivatives, alkanes.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H22OS
  • CAS Number : 651317-92-9
  • IUPAC Name : Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-

The compound features a cyclohexanol backbone with a thioether group attached to a substituted phenyl ring. This structure contributes to its unique chemical properties, making it suitable for various applications.

Pharmaceutical Applications

Cyclohexanol derivatives are often explored for their potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that cyclohexanol derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives can inhibit bacterial growth effectively, suggesting potential use in developing new antimicrobial agents .
  • Anti-inflammatory Properties : Some cyclohexanol compounds have shown promise in reducing inflammation in preclinical studies. These findings are significant for developing treatments for inflammatory diseases .

Case Study: Antimicrobial Efficacy

A recent study evaluated the efficacy of cyclohexanol derivatives against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antibiotic formulations.

Agrochemical Applications

In agrochemicals, cyclohexanol derivatives are investigated for their insecticidal and herbicidal properties:

  • Insect Repellents : Certain formulations containing cyclohexanol have been tested as effective insect repellents. Their application could provide an environmentally friendly alternative to synthetic pesticides .
  • Herbicide Development : Research has shown that modifications of cyclohexanol can enhance herbicidal activity against specific weed species, making it valuable in agricultural practices aimed at sustainable crop management .

Material Science Applications

Cyclohexanol is also utilized in the field of materials science:

  • Polymer Production : The compound serves as a precursor in synthesizing polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance flexibility and durability .
  • Solvent Use : Due to its solvent properties, cyclohexanol is employed in various industrial applications, including coatings and adhesives. Its ability to dissolve a wide range of substances makes it a versatile solvent choice .

Environmental Considerations

While exploring the applications of cyclohexanol, it is crucial to consider its environmental impact:

  • Toxicity Assessments : Studies conducted by the US EPA have assessed the toxicity of cyclohexanol derivatives. These assessments are essential for understanding the environmental risks associated with their use and ensuring compliance with safety regulations .

Table 1: Summary of Applications

Application AreaSpecific UseNotes
PharmaceuticalsAntimicrobial agentsEffective against various pathogens
Anti-inflammatory treatmentsPotential for inflammatory disease therapy
AgrochemicalsInsect repellentsEco-friendly alternatives to synthetic pesticides
HerbicidesEffective against specific weed species
Material SciencePolymer productionEnhances mechanical properties
Solvent useVersatile solvent for industrial applications

Table 2: Toxicity Data Overview

Study ReferenceToxicity LevelFindings
US EPA Toxicity DatabaseModerate toxicityRequires careful handling and assessment
Environmental Screening AssessmentPersistent and bioaccumulative potentialHighlights need for regulatory oversight

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexanol Derivatives

Compound Name Substituent(s) Stereochemistry Molecular Formula Molecular Weight
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- 2-(4-isopropylphenyl)thio (1S,2S) C15H22OS 250.39 g/mol
(1S,2S)-2-Methoxycyclohexanol 2-methoxy (1S,2S) C7H14O2 130.18 g/mol
Cyclohexanol, 2-(1,1-dimethylethyl)-5-methyl-, (1a,2a,5a) 2-tert-butyl, 5-methyl (1a,2a,5a) C11H22O 170.29 g/mol
(1R,2S,5R)-5-methyl-2-(1-methylethyl)-cyclohexanol (menthol) 5-methyl, 2-isopropyl (1R,2S,5R) C10H20O 156.27 g/mol
2-((4-Chlorophenyl)thio)phenol 2-(4-chlorophenyl)thio (phenolic derivative) Not specified C12H9ClOS 236.71 g/mol

Key Observations :

  • Stereochemical Influence : The (1S,2S) configuration in the target compound distinguishes it from menthol isomers (e.g., (1R,2S,5R)-menthol), which exhibit distinct biological activities due to stereospecific interactions with proteins or lipid membranes .
  • Substituent Effects: The bulky 4-isopropylphenylthio group enhances lipophilicity compared to smaller substituents like methoxy (logP ~2.5 estimated) . This contrasts with polar derivatives such as 2-((4-chlorophenyl)thio)phenol, which has higher solubility in aqueous media due to its phenolic -OH group .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility LogP (Predicted)
Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- ~290 (est.) ~1.05 (est.) Low in water; soluble in DCM ~3.8
4-Methylcyclohexanol 166–170 0.914 Slightly soluble in water 1.7
(1S,2S)-2-Methoxycyclohexanol 195 1.4595 Soluble in ethanol 0.5
2-((4-Chlorophenyl)thio)phenol Not reported Not reported Soluble in EtOAc 3.1

Key Observations :

  • The target compound’s higher molecular weight and bulky substituent likely result in elevated boiling points and reduced water solubility compared to simpler derivatives like 4-methylcyclohexanol .
  • The thioether group contributes to greater chemical stability under acidic conditions compared to ethers or esters .

Biological Activity

Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- is an organic compound with the molecular formula C15H22OSC_{15}H_{22}OS. This compound features a cyclohexanol moiety with a thioether group, contributing to its unique biological properties. The focus of this article is to explore the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C15H22OSC_{15}H_{22}OS
  • Molecular Weight : 250.4 g/mol
  • CAS Number : 651317-92-9

The compound's structure includes a cyclohexane ring bonded to a hydroxyl group and a thioether group, which enhances its reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity

The compound has also been evaluated for antifungal properties . Laboratory tests demonstrate that it inhibits the growth of several fungal species, potentially through interference with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Cytotoxicity

Cytotoxicity assays reveal that Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- can induce apoptosis in cancer cell lines. The compound's chiral nature allows selective interaction with cellular receptors involved in apoptosis pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Enzyme Interaction : The thioether group may interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Chirality Effects : The (1S,2S) configuration allows for selective binding to chiral receptors, enhancing the compound's biological effects.

Comparative Analysis

To better understand the unique properties of Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-, a comparison with similar compounds is essential:

Compound NameStructure FeatureBiological Activity
CyclohexanolLacks thioether groupLimited antimicrobial effects
Cyclohexanol, 4-(1-methylethyl)-Different substitution patternVaries in reactivity
Cyclohexanol, 5-methyl-2-(1-methylethyl)-Different stereochemistryDistinct properties

Case Studies

Several studies have documented the biological effects of Cyclohexanol derivatives:

  • Study on Antimicrobial Activity :
    • Researchers tested various derivatives against E. coli and S. aureus.
    • Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)- showed significant inhibition compared to controls.
  • Cytotoxicity Assessment :
    • A study evaluated the compound's effects on breast cancer cell lines.
    • Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
  • Fungal Inhibition Trials :
    • Trials against Candida species revealed that the compound effectively reduced fungal growth by interfering with membrane integrity.

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Synthesize analogs with modified substituents (e.g., 4-fluorophenyl or tert-butyl groups) and assess biological endpoints (e.g., IC50_{50} in enzyme inhibition assays). Use multivariate analysis (e.g., PCA) to correlate steric/electronic parameters with activity .

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